molecular formula C10H9Br2N3 B6319485 3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole CAS No. 1211430-96-4

3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No.: B6319485
CAS No.: 1211430-96-4
M. Wt: 331.01 g/mol
InChI Key: WCCCZHCDPYIGJI-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H9Br2N3 . It’s important to note that there may be some confusion with similar compounds such as 3,5-Dibromo-1-(2-phenylethyl)-1H-pyrazole and 3,5-Dibromo-1-(2-phenylethyl)-2(1H)-pyridinone .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring substituted with two bromine atoms and a phenylethyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole is not clear from the available information. It’s possible that it could have biological activity, as many triazole derivatives do .

Safety and Hazards

The safety and hazards associated with 3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole are not known . As with any chemical, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on 3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole could include further studies on its synthesis, reactivity, and potential biological activity. Given the interest in triazole derivatives, it could be a promising area of study .

Properties

IUPAC Name

3,5-dibromo-1-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3/c11-9-13-10(12)15(14-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCZHCDPYIGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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